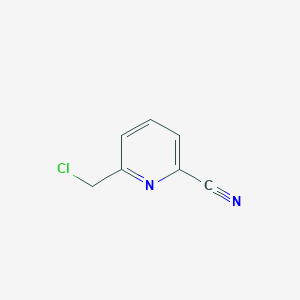

6-Chloromethyl-2-cyanopyridine

説明

Overview of Pyridine Derivatives in Chemical Research

Pyridine (C₅H₅N) is a six-membered heterocyclic aromatic compound, structurally analogous to benzene but with one carbon atom replaced by a nitrogen atom. rsc.org This substitution imparts distinct characteristics to the molecule, including basicity and a different reactivity profile compared to benzene. biosynce.comwikipedia.org Pyridine and its derivatives are found in numerous natural products, including vitamins like niacin (vitamin B3) and alkaloids. dovepress.com

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide array of FDA-approved drugs. rsc.org Its ability to form hydrogen bonds, its water solubility, and chemical stability contribute to its significance in drug design. jchemrev.com Pyridine derivatives have been extensively investigated for a multitude of therapeutic applications. jchemrev.comdovepress.com

Significance of Cyanopyridines and Chloromethyl Pyridines in Synthetic Strategies

The functionalization of the pyridine ring with various substituents allows for the fine-tuning of its chemical and biological properties. Among the vast number of pyridine derivatives, cyanopyridines and chloromethyl pyridines stand out for their synthetic versatility.

Cyanopyridines , which contain a nitrile (-CN) group attached to the pyridine ring, are valuable intermediates in organic synthesis. The cyano group is a versatile functional group that can be converted into a variety of other functionalities, such as carboxylic acids, amines, and aldehydes. smolecule.com This reactivity makes cyanopyridines key building blocks for the synthesis of complex molecules. nih.govscielo.org.co Substituted cyanopyridines have shown a broad spectrum of biological activities. nih.gov For instance, they have been investigated for their potential in developing anticancer agents. nih.gov

Chloromethyl pyridines , on the other hand, feature a chloromethyl (-CH₂Cl) group. This group is a reactive electrophilic site, making these compounds excellent alkylating agents. guidechem.comacs.org The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of the pyridine moiety into a wide range of molecules. smolecule.com This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals. guidechem.comontosight.ai

Rationale for Comprehensive Academic Investigation of 6-Chloromethyl-2-cyanopyridine

This compound is a bifunctional molecule that incorporates both a cyanomethyl and a chloromethyl group on the pyridine ring. calpaclab.comrsc.org The presence of these two distinct reactive sites—the nucleophilic nitrogen of the pyridine ring, the electrophilic carbon of the chloromethyl group, and the versatile cyano group—makes it a highly valuable and versatile building block in organic synthesis.

The unique combination of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. For example, the nitrile group can react with N-terminal cysteine residues in peptides, while the chloromethyl substituent can form a thioether linkage with a second cysteine, leading to the formation of macrocyclic peptides. rsc.org This dual reactivity has been explored in the development of peptide stapling techniques, which can enhance the stability and biological activity of peptides. rsc.orgresearchgate.net

The compound serves as a key intermediate in the preparation of various derivatives with potential applications in medicinal chemistry. For example, it is used in the synthesis of thiazole derivatives that have been investigated for their antiulcer and antimicrobial properties. chemicalbook.com

A thorough academic investigation into the properties, synthesis, and reactivity of this compound is therefore crucial for unlocking its full potential in the design and synthesis of novel compounds with desired chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 135450-23-6 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Boiling Point | 293.3±35.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Purity | ≥97% |

Data sourced from publicly available chemical databases. calpaclab.comchemdad.com

特性

IUPAC Name |

6-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOOXGNGNZWVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438468 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135450-23-6 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloromethyl-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloromethyl-2-cyanopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic displacement or cyclization of precursor compounds. For example, 2-aminocyanopyridines can react with phosgene iminium chloride to form chloroamidines, which undergo further functionalization . Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) is critical for achieving >97% purity, as noted in reagent catalogs . Characterization via -NMR and HPLC-MS is recommended to confirm structural integrity and purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR : Peaks at δ 4.6–4.8 ppm (CHCl) and δ 8.0–8.5 ppm (pyridine protons) confirm the chloromethyl and cyano groups .

- FT-IR : Absorbance at ~2220 cm (C≡N stretch) and 680 cm (C-Cl stretch) .

- HPLC-MS : Retention time and molecular ion ([M+H] at m/z 153) verify purity and molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of this compound under varying pH conditions?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., rapid degradation in acidic vs. stable behavior in neutral conditions) require systematic pH-controlled experiments. Use buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (λ = 270 nm). Conflicting results may arise from trace metal impurities; thus, chelating agents (e.g., EDTA) should be included in the protocol .

Q. What strategies are effective for stabilizing this compound in long-term storage?

- Methodological Answer : Stability is influenced by temperature, light, and moisture. For optimal storage:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers.

- Solvent Choice : Dissolve in anhydrous DMSO or acetonitrile to minimize hydrolysis .

Table 1 : Stability under different conditions:

| Condition | Degradation Rate (%) | Reference |

|---|---|---|

| 25°C, exposed to light | 25% (7 days) | |

| –20°C, dark, dry | <5% (30 days) |

Q. How does the electronic structure of this compound influence its utility in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano and chloromethyl groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) reveal a LUMO energy of –1.8 eV at the C-4 position, favoring reactions with amines or thiols. Experimental validation via Hammett plots (σ = 0.78) aligns with observed reactivity trends .

Contradiction Analysis and Experimental Design

Q. How should researchers address discrepancies in reported catalytic activity of this compound derivatives?

- Methodological Answer : Contradictions often stem from ligand steric effects or solvent polarity. For example, Pd-catalyzed couplings may show divergent yields in DMF vs. THF. To resolve this:

Conduct control experiments with standardized catalysts (e.g., Pd(PPh)).

Use -NMR to monitor ligand coordination.

Correlate solvent dielectric constants (ε) with reaction rates .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) is effective for SAR studies. Variables include Hammett σ constants, molar refractivity, and steric parameters (Taft E). Validate models using leave-one-out cross-validation (Q > 0.5) .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in aqueous reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。